molecular formula C21H26N2O3 B5688106 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol

1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol

カタログ番号 B5688106
分子量: 354.4 g/mol
InChIキー: ODBHJPDFQDZIRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol, also known as BDPD, is a diazepine derivative that has gained attention for its potential use in the treatment of anxiety and depression. BDPD has shown promising results in preclinical studies, leading to further investigation of its mechanism of action and potential therapeutic applications.

作用機序

The exact mechanism of action of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol is not fully understood. However, it has been suggested that 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol may act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety and mood. 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol may also modulate the activity of monoamine neurotransmitters, such as serotonin and dopamine, which are implicated in the regulation of mood and emotion.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to have a range of biochemical and physiological effects. In animal models, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to increase GABA-A receptor activity, leading to reduced anxiety-like behavior. Additionally, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects. 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

実験室実験の利点と制限

One advantage of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol is its selective activity at GABA-A receptors, which may reduce the risk of side effects associated with non-selective GABA-A modulators. Additionally, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has shown promising results in preclinical studies, suggesting that it may have therapeutic potential. However, limitations of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol include its limited solubility and potential for toxicity at high doses.

将来の方向性

Future research on 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol may focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, studies may investigate the safety and efficacy of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol in human subjects, as well as the potential for drug interactions. Further exploration of 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol's neuroprotective effects may also be of interest, particularly in the context of neurodegenerative diseases.

合成法

1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the condensation of 4-hydroxyphenylacetic acid with benzylamine, followed by cyclization with ethyl chloroformate and subsequent reduction with lithium aluminum hydride. The final step involves acylation with 3-(4-hydroxyphenyl)propanoic acid chloride to yield 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol.

科学的研究の応用

1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been studied for its potential use as an anxiolytic and antidepressant agent. In animal models, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, 1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol has been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.

特性

IUPAC Name

1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-19-9-6-17(7-10-19)8-11-21(26)23-13-12-22(15-20(25)16-23)14-18-4-2-1-3-5-18/h1-7,9-10,20,24-25H,8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBHJPDFQDZIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。